2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate
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Overview
Description
2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethyl acetate is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethyl acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring is known to interact with metal ions in enzyme active sites, disrupting their normal function .
Comparison with Similar Compounds
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
Uniqueness: 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethyl acetate stands out due to its unique combination of the triazole ring and the thioethyl acetate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H10N4O2S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C6H10N4O2S/c1-4(11)12-2-3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) |
InChI Key |
ODESRUXMNUKVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NNC(=N1)N |
Origin of Product |
United States |
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